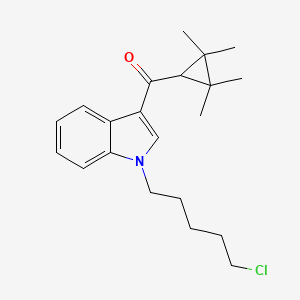

UR-144 N-(5-chloropentyl) analog

Description

Contextualization within Synthetic Cannabinoid Receptor Agonist (SCRA) Research

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and ever-expanding class of compounds that functionally mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These synthetic compounds, including UR-144 and its analogs, are designed to interact with cannabinoid receptors, primarily CB1 and CB2. nih.gov The study of SCRAs is crucial for understanding the structure-activity relationships that govern their binding affinity and functional efficacy at these receptors. The introduction of a chlorine atom in the N-pentyl chain of UR-144 creates a novel entity for researchers to explore how such modifications influence receptor interaction. bertin-bioreagent.com

The parent compound, UR-144, exhibits a notable preference for the CB2 receptor over the CB1 receptor. wikipedia.orgcaymanchem.com This selectivity is of significant interest in chemical biology as it allows for the investigation of the distinct physiological roles of the CB2 receptor, which is primarily associated with the immune system, without the pronounced psychoactive effects mediated by the CB1 receptor. wikipedia.orgnih.gov Research on analogs like the N-(5-chloropentyl) variant can help to further elucidate the pharmacophore of CB2-selective ligands.

Significance of Investigating Novel Chemical Entities in Chemical Biology and Forensic Science

The investigation of novel chemical entities (NCEs) like UR-144 N-(5-chloropentyl) analog is paramount for advancing both chemical biology and forensic science. In chemical biology, NCEs serve as molecular probes to explore biological pathways and receptor functions. nih.gov The subtle structural modification in this analog provides a unique opportunity to study the impact of halogenation on receptor binding and signaling. caymanchem.com Understanding these nuances can contribute to the rational design of more selective and potent research tools and potential therapeutic agents. nih.gov

From a forensic science perspective, the continuous emergence of new SCRAs presents a significant challenge for detection and identification. nih.gov Forensic chemists and toxicologists require well-characterized reference materials of these novel compounds to develop and validate analytical methods for their detection in biological samples and seized materials. mathewsopenaccess.com The availability of this compound as a research standard facilitates the development of robust screening and confirmation techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for law enforcement and public health monitoring. nih.govnih.gov

Detailed Research Findings

While comprehensive in-vivo and in-vitro studies on this compound are limited, available data on its chemical properties and the known metabolism of its parent compound provide a foundation for its use in research.

Chemical Properties

The chemical and physical properties of this compound have been determined and are crucial for its handling and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C21H28ClNO | caymanchem.comnih.gov |

| Molecular Weight | 345.9 g/mol | nih.govnih.gov |

| Appearance | Crystalline solid | caymanchem.com |

| CAS Number | 1445577-42-3 | nih.govcaymanchem.com |

| IUPAC Name | [1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | nih.gov |

Receptor Binding Affinity of the Parent Compound (UR-144)

The receptor binding affinities of the parent compound, UR-144, provide a baseline for hypothesizing the potential activity of its analogs.

| Receptor | Ki (nM) | Source |

| CB1 | 150 | wikipedia.orgcaymanchem.com |

| CB2 | 1.8 | wikipedia.orgcaymanchem.com |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Expected Metabolism

Based on studies of UR-144 and other similar synthetic cannabinoids, the metabolism of this compound is expected to follow predictable pathways. The primary metabolic transformations are anticipated to involve hydroxylation of the pentyl chain. nih.govnih.gov The detection of these metabolites is a key aspect of forensic analysis to confirm consumption. nih.govnih.gov For instance, the N-(5-hydroxypentyl) metabolite is an expected product of phase I metabolism. caymanchem.com In vitro studies using human liver microsomes have been instrumental in identifying the major metabolites of SCRAs. nih.gov

Compound Names Mentioned in this Article

| Common Name | Scientific Name |

| This compound | (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| UR-144 | (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |

| UR-144 N-(5-hydroxypentyl) metabolite | 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone |

| Δ9-tetrahydrocannabinol (THC) | (-)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIOITGXSRFWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014174 | |

| Record name | [1-(5-Chloropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445577-42-3 | |

| Record name | UR-144 N-(5-chloropentyl) analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(5-Chloropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UR-144 N-(5-CHLOROPENTYL) ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120SQ2FIK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Structural Characterization of Ur 144 N 5 Chloropentyl Analog

Standardized Chemical Naming Conventions

Chemical nomenclature provides a clear and unambiguous way to identify compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. caymanchem.combertin-bioreagent.com This systematic name precisely describes the molecular structure of the compound.

In addition to its formal IUPAC name, UR-144 N-(5-chloropentyl) analog is known by several other names and identifiers. caymanchem.comnih.govbioscience.co.uk These include 5-Chloro-UR-144 and its CAS Number, 1445577-42-3. caymanchem.comnih.gov

Molecular and Elemental Composition

The molecular formula and weight are critical data points for the characterization of a chemical substance. caymanchem.combertin-bioreagent.comnih.govbioscience.co.uknih.gov

The molecular formula for this compound is C21H28ClNO. caymanchem.combertin-bioreagent.comnih.govbioscience.co.uknih.gov

The molecular weight of the compound is 345.91 g/mol . caymanchem.combertin-bioreagent.comnih.govbioscience.co.uknih.gov

Stereochemical Attributes

The three-dimensional arrangement of atoms in a molecule can significantly influence its properties.

This compound is an achiral molecule. nih.gov This means it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. nih.gov

Comprehensive Structural Elucidation Techniques

The definitive identification of this compound relies on a combination of sophisticated analytical methods. These techniques provide a detailed picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including synthetic cannabinoids and their metabolites. While specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the reviewed scientific literature, the principles of the technique allow for a theoretical prediction of its spectral characteristics.

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the tetramethylcyclopropyl group, the aromatic protons of the indole (B1671886) ring, and the aliphatic protons of the N-(5-chloropentyl) chain. The chemical shifts and splitting patterns of the protons on the pentyl chain would be particularly informative, with the terminal methylene (B1212753) group adjacent to the chlorine atom showing a characteristic downfield shift. Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the presence of the ketone carbonyl, the indole ring system, the four distinct methyl groups of the cyclopropyl (B3062369) moiety, and the five carbons of the chloropentyl chain.

Mass spectrometry is a key analytical tool for identifying synthetic cannabinoids, often coupled with Gas Chromatography (GC-MS). caymanchem.com Analysis of this compound by GC-MS reveals a distinct fragmentation pattern that is crucial for its identification. The electron ionization (EI) mass spectrum produces several characteristic ions that correspond to specific portions of the molecule.

The fragmentation process typically involves the cleavage of the molecule at its most labile bonds. Key observed fragments can be attributed to the cleavage of the indole structure and the tetramethylcyclopropyl ketone moiety. The presence of chlorine is often indicated by isotopic patterns in chlorine-containing fragments.

Table 2: Key Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

|---|---|

| 345 | Molecular Ion [M]⁺ |

| 248 | [M - C₇H₁₃]⁺ Resulting from cleavage of the tetramethylcyclopropyl group. |

| 144 | [C₁₀H₁₀N]⁺ Ion corresponding to the indole ring with an attached methylene group. |

Infrared (IR) spectroscopy is used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The analysis of this compound has been performed using Attenuated Total Reflectance (ATR) IR spectroscopy. The resulting spectrum displays absorption bands that confirm the presence of the key structural components of the compound.

The most prominent features in the IR spectrum include a strong absorption band corresponding to the ketone (C=O) stretching vibration, as well as multiple bands in the C-H stretching region for the aromatic and aliphatic parts of the molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1670-1690 | C=O Stretch | Ketone |

| ~2850-3000 | C-H Stretch | Aliphatic (Alkyl and Cyclopropyl) |

| ~3000-3100 | C-H Stretch | Aromatic (Indole) |

| ~1450-1600 | C=C Stretch | Aromatic (Indole) |

| ~1300-1350 | C-N Stretch | Aromatic Amine (Indole) |

| ~650-800 | C-Cl Stretch | Alkyl Halide |

Chemical Synthesis and Derivatization Strategies for Ur 144 N 5 Chloropentyl Analog

Precursor Compounds and Starting Materials

The synthesis of UR-144 N-(5-chloropentyl) analog, chemically known as (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, originates from key precursor molecules. The primary starting material for the core structure is (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone . ontosight.ai This compound, which contains the essential indole (B1671886) and tetramethylcyclopropyl ketone moieties, serves as a versatile intermediate in the synthesis of several UR-144 and XLR-11 analogs. ontosight.ai

To introduce the N-(5-chloropentyl) side chain, an alkylating agent is required. Based on the final structure, the synthesis involves a five-carbon chain with a terminal chlorine atom. The likely reagent for this step is a dihalogenated alkane, such as 1-bromo-5-chloropentane or 1,5-dichloropentane . These precursors provide the necessary electrophilic carbon for attachment to the indole nitrogen.

Table of Precursor Compounds

| Compound Name | Role in Synthesis |

|---|---|

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Core structural intermediate |

Synthetic Pathways and Methodologies

The principal synthetic pathway for creating this compound is the N-alkylation of the indole ring system. This is a common and well-established method for modifying indole-based synthetic cannabinoids. The general procedure involves the reaction of the precursor, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, with the appropriate chloropentyl halide. ncats.io

The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base, such as sodium hydride (NaH) or a carbonate, serves to deprotonate the indole nitrogen, making it a more potent nucleophile. The resulting anionic nitrogen then attacks the electrophilic carbon of the chloropentyl halide in a nucleophilic substitution reaction, forming the new carbon-nitrogen bond and yielding the final product. The choice of solvent, commonly dimethylformamide (DMF), facilitates the dissolution of the reactants and supports the reaction mechanism. ncats.io

Development of Related Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound is part of a broader effort in medicinal and forensic chemistry to understand how structural modifications affect the biological activity of synthetic cannabinoids. By creating a series of related analogs where specific parts of the molecule are altered, researchers can deduce structure-activity relationships (SAR). These studies are crucial for predicting the potency and receptor binding affinity of new compounds. Halogenation of the N-alkyl side chain is a common derivatization strategy. ojp.gov

Comparison with UR-144 N-(5-bromopentyl) Analog

A closely related compound used in SAR studies is the UR-144 N-(5-bromopentyl) analog. caymanchem.com This compound is synthesized using the same indole precursor but with a bromine atom on the terminal carbon of the pentyl chain. ontosight.aiCurrent time information in Bangalore, IN. While detailed pharmacological studies comparing the two are limited, data from immunoassays show differences in their detection. In one assay, the this compound demonstrated a 28% cross-reactivity, whereas the N-(5-bromopentyl) analog had a lower cross-reactivity of 17%. This suggests that the choice of halogen (chlorine vs. bromine) at the terminal position can influence antibody recognition, an important factor in forensic screening.

Comparative Immunoassay Cross-Reactivity

| Compound | Halogen | Cross-Reactivity (%) |

|---|---|---|

| This compound | Chlorine | 28 |

Comparison with UR-144 N-(4-chloropentyl) Analog

Another relevant compound for SAR is the positional isomer, UR-144 N-(4-chloropentyl) analog. This analog differs from the primary compound in the position of the chlorine atom on the pentyl chain—it is at the 4-position instead of the terminal 5-position. While this compound is available as a research and forensic standard, its physiological and toxicological properties have not been characterized in published literature. Therefore, a direct comparison of biological activity with the N-(5-chloropentyl) analog cannot be made at this time. The existence of such positional isomers highlights the subtle structural variations that chemists explore to map the SAR of these compounds.

Halogenation Effects on Analog Synthesis

Halogenation is a frequently used chemical strategy in the design of synthetic cannabinoids to modulate their pharmacological properties. ojp.gov The introduction of a halogen, such as fluorine, chlorine, or bromine, to the N-alkyl side chain can significantly impact a compound's binding affinity for cannabinoid receptors CB1 and CB2. For many classes of synthetic cannabinoids, terminal fluorination of the pentyl chain has been shown to increase potency at the CB1 receptor, which is responsible for the primary psychoactive effects. ncats.io However, this modification can also introduce chemical liabilities; halogenated analogs can exhibit increased thermal lability, potentially leading to degradation into other active or inactive compounds when heated. The synthesis of these halogenated analogs typically follows the same N-alkylation pathway, simply by substituting the corresponding halogenated alkylating agent.

Table of Mentioned Compounds

| Compound Name | Chemical Name |

|---|---|

| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| This compound | (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| UR-144 N-(5-bromopentyl) analog | (1-(5-bromopentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| UR-144 N-(4-chloropentyl) analog | (1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| XLR-11 | (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| 1-bromo-5-chloropentane | 1-bromo-5-chloropentane |

| 1,5-dichloropentane | 1,5-dichloropentane |

Analytical Methodologies for Identification and Quantification of Ur 144 N 5 Chloropentyl Analog in Research Matrices

Sample Preparation Techniques for Complex Matrices

The initial step in the analysis of UR-144 N-(5-chloropentyl) analog from complex matrices, such as biological fluids or seized materials, involves meticulous sample preparation. This is crucial for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis.

For solid materials like herbal products, a common approach involves extraction with an organic solvent. researchgate.net A specified amount of the powdered or homogenized material is typically extracted with a solvent such as methanol. researchgate.net The resulting extract is then filtered to remove particulate matter. researchgate.net

In the context of biological matrices like urine, dilution is a primary sample preparation step, especially for screening assays. thermofisher.comthermofisher.com For instance, a sample might be diluted with a negative calibrator if the initial concentration is suspected to be high. thermofisher.com For more complex confirmatory analyses, solid-phase extraction (SPE) is a preferred method for cleaning up samples and isolating the analyte of interest. scispace.com Liquid-liquid extraction (LLE) is another technique employed, where the analyte is partitioned between two immiscible liquid phases, typically an aqueous and an organic solvent, to separate it from matrix components. scispace.com

A summary of sample preparation details from various sources is presented below:

| Matrix | Preparation Method | Solvent/Reagents | Instrument/Purpose |

| Powder-type product | Extraction | Methanol (1 mL) | General analysis |

| Seized Materials | Liquid-Liquid Extraction | Not specified | GC-MS analysis |

| Urine | Dilution | Negative calibrator | Immunoassay screening |

| Urine | Solid-Phase Extraction | Not specified | LC-MS/MS confirmation |

| Blood | Solid-Phase Extraction | Not specified | High-resolution MS/MS |

| Analyte in solution | Dilution | Chloroform (CHCl3) | GC-MS analysis |

| Analyte in solution | Dilution | Deuterochloroform (CDCl3) with TMS and dimethylfumarate | NMR analysis |

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Both gas and liquid chromatography are extensively used for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. swgdrug.orgunodc.org In the analysis of this compound, a GC system is typically equipped with a capillary column, such as a DB-1 MS, and helium is used as the carrier gas. swgdrug.org

A significant observation during the GC analysis of this compound is the potential for thermal degradation. The high temperatures of the GC injection port can induce a rearrangement of the parent molecule, resulting in the appearance of an additional peak in the chromatogram. swgdrug.org For example, one analysis reported the elution of the primary compound at 17.728 minutes, followed by a rearrangement product at 17.924 minutes. swgdrug.org This highlights the importance of careful method development and interpretation of GC data for this compound.

Key parameters for the GC analysis of this compound are outlined below:

| Parameter | Value |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | DB-1 MS; 30m x 0.25mm x 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Retention Time | 17.728 min (parent); 17.924 min (rearrangement product) |

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of synthetic cannabinoids and their metabolites in biological fluids. thermofisher.comnih.govscispace.com This technique is often considered the preferred confirmatory method for results obtained from initial screening assays. thermofisher.com

Ultra-high-performance liquid chromatography (UHPLC) systems are frequently employed to achieve rapid and efficient separations. researchgate.net The use of LC avoids the high temperatures associated with GC, thus minimizing the risk of thermal degradation of the analyte. scispace.com Various LC methods have been developed for the detection of this compound in matrices such as oral fluid and urine. scispace.comceu.es

Spectrometric Detection Methods

Spectrometric techniques, especially mass spectrometry, are indispensable for the structural elucidation and sensitive detection of this compound following chromatographic separation.

Mass Spectrometry (MS) Applications

Mass spectrometry provides detailed information about the mass-to-charge ratio of ionized molecules and their fragments, enabling confident identification. scispace.comunodc.orgresearchgate.netbioscience.co.uk It is a versatile technique used in conjunction with both GC and LC. thermofisher.comceu.escaymanchem.comresearchgate.neteuropa.eu High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of the analyte and its fragments. scispace.com

The chemical formula for this compound is C21H28ClNO, with a corresponding molecular weight of approximately 345.9 g/mol . bioscience.co.ukcaymanchem.com

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique commonly used in GC-MS. researchgate.netcaymanchem.com While it can lead to extensive fragmentation, which is useful for structural identification, the molecular ion may not always be present or abundant. scispace.com The EI mass spectrum of this compound exhibits characteristic fragment ions that are used for its identification. researchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and confirmation of this compound. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. scispace.com This fragmentation pattern provides a molecular fingerprint that aids in the definitive identification of the compound. ceu.es For instance, in the analysis of herbal blends, a plausible fragmentation pathway for the this compound was proposed based on the observed collision-induced dissociation fragments. ceu.es Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the confirmation of results from initial screening assays. thermofisher.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. scispace.com This capability is crucial for distinguishing between compounds with similar nominal masses but different chemical formulas. Techniques like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) have been utilized to tentatively identify this compound in herbal products. ceu.es The high resolving power and mass accuracy of HRMS, often with mass accuracy below 5 ppm, significantly increase the selectivity of the analysis. scispace.com

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of synthetic cannabinoids, including the this compound. researchgate.netswgdrug.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom within the molecule, allowing for the unambiguous assignment of its structure. researchgate.net In one study, the structure of 5-Chloro-UR-144 was analyzed using a 400 MHz NMR spectrometer, with the sample dissolved in deuterochloroform containing a reference standard. swgdrug.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Identity

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed as a preliminary method for assessing the purity and identity of this compound. caymanchem.comeuropa.eu The compound exhibits characteristic absorbance maxima at specific wavelengths, which are determined by the conjugated π-electron systems within its molecular structure. caymanchem.comeuropa.eu For this compound, absorbance maxima have been reported at 218, 246, and 304 nm. caymanchem.com While UV spectra can be similar for compounds with the same chromophore, it serves as a useful initial screening tool. europa.eu

Immunoassay-Based Screening Methodologies in Laboratory Settings

Immunoassays are widely used for the rapid screening of large numbers of samples for the presence of specific drug classes. thermofisher.comrandoxtoxicology.com

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used in forensic and clinical toxicology. randoxtoxicology.comrandoxtoxicology.com These assays utilize antibodies that recognize and bind to the target analyte or structurally similar compounds. thermofisher.com In a competitive ELISA, the analyte in the sample competes with a labeled drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. thermofisher.com Commercial ELISA kits are available for the detection of UR-144 and related compounds, and these have been validated against confirmatory methods like LC-MS/MS. thermofisher.com

Cross-Reactivity Profiles with Structurally Related Compounds

Below are tables summarizing the cross-reactivity of this compound in different immunoassay kits.

Table 1: Cross-Reactivity of this compound in CEDIA UR-144/XLR-11 Assay thermofisher.comthermofisher.com

| Compound | Concentration Tested (ng/mL) | Positive at Cutoff (ng/mL) | % Cross-Reactivity |

| This compound | 50 | 14 | 28% |

Table 2: Cross-Reactivity of this compound in a Synthetic Cannabinoids (UR-144/XLR-11) ELISA randoxtoxicology.comrandox.com

| Compound | % Cross-Reactivity |

| This compound | 13 |

Table 3: Cross-Reactivity of this compound in a JWH-018/AM-2201 ELISA randoxtoxicology.com

| Compound | % Cross-Reactivity |

| This compound | 15 |

Application in Various Research Matrices

The analytical approaches for this compound are tailored to the specific requirements of the matrix being investigated. These methodologies are crucial for understanding its properties, metabolism, and prevalence.

In Vitro Media

In vitro studies are fundamental for characterizing the metabolic fate of synthetic cannabinoids. While specific metabolic profiling of this compound is not extensively detailed in the available literature, the established methods for related compounds like UR-144 provide a clear framework. For instance, in vitro metabolism studies of UR-144 using pooled human liver microsomes (pHLM) have successfully identified key metabolites, such as the N-(5-hydroxypentyl) and N-pentanoic acid derivatives. nih.gov These experiments typically involve incubation followed by sample cleanup, often using solid-phase extraction (SPE), and subsequent analysis by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This approach allows for the identification of metabolites formed through processes like hydroxylation and carboxylation. nih.govojp.gov Given the structural similarity, it is anticipated that this compound would undergo similar metabolic transformations.

Animal Tissues/Fluids

The analysis of this compound and its metabolites in animal tissues and fluids is critical for pharmacokinetic and toxicological research. While direct studies on this specific analog in animal models are not widely published, methods developed for other synthetic cannabinoids are applicable. For example, studies on related compounds have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive detection and quantification of parent compounds and their metabolites in biological matrices like urine and oral fluid. researchgate.net Homogeneous enzyme immunoassays are also available for screening synthetic cannabinoids, including UR-144 and its analogs, in urine samples, though confirmatory methods like GC-MS or LC-MS/MS are necessary for definitive results. ark-tdm.com

A study investigating synthetic cannabinoid use among minors analyzed herbal blends and urine samples. ceu.es While this compound was detected in one of the herbal products, its metabolites were not found in the corresponding urine samples, possibly due to its low abundance in the product. ceu.es The study did, however, identify metabolites of the more prevalent compounds, UR-144 and XLR-11, highlighting the capability of LC-HRMS to detect metabolites in urine. ceu.es

Table 1: Analytical Methods for this compound and Related Compounds in Biological Matrices

| Matrix | Analytical Technique | Target Analyte(s) | Key Findings |

| Human Liver Microsomes | LC-HRMS | UR-144 metabolites | Identification of N-(5-hydroxypentyl) and N-pentanoic acid metabolites. nih.gov |

| Urine | Homogeneous Enzyme Immunoassay | UR-144, JWH-018 and metabolites | Provides a preliminary analytical screening result. ark-tdm.com |

| Urine | LC-MS/MS | 32 synthetic cannabinoids and metabolites | Validated method for accurate identification and quantification. researchgate.net |

| Urine | LC-HRMS | Synthetic cannabinoid metabolites | Detected N-pentanoic acid and N-(5-hydroxypentyl) metabolites of UR-144/XLR-11. ceu.es |

Reference Standards

The availability of well-characterized reference standards is essential for the accurate identification and quantification of this compound. These standards are used to develop and validate analytical methods. Analytical data for the reference standard of this compound, which is typically a crystalline solid, is available from commercial suppliers and forensic spectral databases. caymanchem.comnih.gov This data includes its chemical formula (C21H28ClNO) and molecular weight (345.9 g/mol ). caymanchem.com

Spectroscopic techniques are central to the characterization of reference standards. Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Chloro-UR-144 reveals a major peak for the parent compound and a minor peak corresponding to a thermally induced rearrangement product. swgdrug.org Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are also employed to confirm the structure of the reference material. swgdrug.org

Table 2: Physicochemical and Spectroscopic Data for this compound Reference Standard

| Parameter | Data | Source |

| Chemical Formula | C21H28ClNO | caymanchem.com |

| Molecular Weight | 345.9 | caymanchem.com |

| Appearance | Crystalline Solid | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| GC-MS Retention Time | 17.728 min (major peak) | swgdrug.org |

| UVmax | 218, 246, 304 nm | caymanchem.com |

Seized Materials

This compound has been identified in seized materials, often in combination with other synthetic cannabinoids. europa.euresearchgate.net The analysis of these materials is crucial for law enforcement and public health monitoring. In Japan, this compound was detected as a newly distributed designer drug in illegal products. researchgate.net Similarly, it was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2012 after being found in seized materials in Hungary, where it was present alongside other cannabinoids like 5F-UR-144. europa.eu

The analysis of seized herbal blends and powders typically involves extraction of the cannabinoids followed by identification and quantification using techniques like GC-MS and NMR. researchgate.net Quantitative NMR (qNMR) has been successfully used to determine the concentration of various synthetic cannabinoids in herbal smoking blends, with concentrations ranging significantly from 1.9 to 50.6 mg/g as determined by GC-MS. researchgate.net

Table 3: Detection of this compound in Seized Materials

| Location of Seizure | Co-detected Synthetic Cannabinoids | Analytical Method(s) |

| Japan | APICA N-(5-fluoropentyl) analog, APINACA N-(5-fluoropentyl) analog, JWH-122 N-(5-chloropentyl) analog, AM-2201 4-methoxynaphthyl analog | Not specified in abstract |

| Hungary | 5F-UR-144 and other cannabinoids | Not specified |

| Germany (related compounds) | JWH-018, JWH-073, JWH-122, AM-2201, UR-144, XLR-11 | GC-MS |

| France (related compounds) | MAM-2201, JWH-073, JWH-210, JWH-122, JWH-081, JWH-250, UR-144, XLR-11, AKB-48-5F | ¹H NMR |

Pharmacological Characterization in Preclinical Research Models for Ur 144 N 5 Chloropentyl Analog

Cannabinoid Receptor Binding Affinity and Efficacy Studies

The pharmacological effects of synthetic cannabinoids are primarily mediated through their interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

The parent compound, UR-144, demonstrates a significantly lower binding affinity for the CB1 receptor, which is predominantly located in the central nervous system. The reported binding affinity (K_i) of UR-144 for the human CB1 receptor is 150 nM. In terms of functional activity, its half-maximal effective concentration (EC50) for activating the human CB1 receptor is 421 nM. Although specific binding data for the N-(5-chloropentyl) analog is not available, its chemical structure suggests it will also interact with the CB1 receptor.

UR-144 exhibits a high and potent binding affinity for the CB2 receptor, which is primarily expressed in the peripheral tissues and immune cells. The reported K_i value for UR-144 at the CB2 receptor is 1.8 nM. Its functional efficacy as an agonist at the human CB2 receptor is indicated by an EC50 value of 72 nM. It is anticipated that the N-(5-chloropentyl) analog would also display significant affinity and agonist activity at the CB2 receptor.

Based on the binding affinity data of its parent compound, UR-144 N-(5-chloropentyl) analog is expected to have a preferential binding profile for the CB2 receptor. UR-144 is approximately 83 times more selective for the CB2 receptor over the CB1 receptor. This characteristic suggests that the N-(5-chloropentyl) analog would also act as a selective CB2 receptor agonist.

Table 1: Cannabinoid Receptor Binding Affinity and Efficacy of UR-144

| Compound | Receptor | K_i (nM) | EC50 (nM) |

|---|---|---|---|

| UR-144 | CB1 | 150 | 421 |

In Vitro Pharmacological Activity

The functional consequences of receptor binding are determined through various in vitro assays that measure the cellular response to the compound.

The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a common method to assess the functional activity of compounds at ion channel-linked receptors like cannabinoid receptors. This assay measures changes in the cell's membrane potential upon receptor activation. Studies using this assay on a range of synthetic cannabinoids, including UR-144, have confirmed their agonist activity at both CB1 and CB2 receptors. For a series of synthetic cannabinoids evaluated in a FLIPR assay, the EC50 values ranged from 2.8 to 1959 nM at CB1 receptors and 6.5 to 206 nM at CB2 receptors. While specific data for the N-(5-chloropentyl) analog in this assay is not published, it is expected to function as an agonist at these receptors.

The pharmacological potency of synthetic cannabinoids can vary significantly between different compounds. In a comparative in vivo study in rats that measured cannabimimetic effects such as hypothermia and reduced heart rate, UR-144 was found to be less potent than other synthetic cannabinoids like PB-22 and JWH-018. The study ranked the potency as follows: PB-22 > 5F-PB-22 = JWH-018 > AM-2201 > APICA = STS-135 = XLR-11 > UR-144. Furthermore, studies on terminally fluorinated analogues of synthetic cannabinoids, such as XLR-11 (the 5-fluoropentyl analog of UR-144), have shown that such modifications can increase CB1 receptor potency by approximately 2 to 5 times. This suggests that the halogenation on the pentyl chain of this compound likely modulates its agonist activity relative to the parent compound.

Structure-Activity Relationship (SAR) Studies of the N-(5-chloropentyl) Moiety

The N-alkyl chain, or 'tail' region, of synthetic cannabinoids plays a crucial role in modulating their interaction with cannabinoid receptors. In the case of UR-144 and its analogs, structure-activity relationship (SAR) studies have often focused on the N-(5-chloropentyl) moiety and related substitutions to understand how modifications to this chain influence pharmacological activity.

Impact of Halogen Substitution on Receptor Affinity and Efficacy

The introduction of a halogen atom to the terminal position of the N-pentyl side chain is a common structural modification in synthetic cannabinoids, intended to alter receptor binding affinity and functional activity. The replacement of a hydrogen atom with a halogen, such as fluorine or chlorine, can impact the compound's lipophilicity, metabolic stability, and interaction with specific residues within the receptor binding pocket.

Terminal fluorination of N-pentyl indole (B1671886) synthetic cannabinoids, for instance, is a strategy sometimes employed to enhance cannabinoid type 1 (CB1) receptor binding affinity. acs.orgmdpi.com The fluorinated analog of UR-144, known as XLR-11, demonstrates this principle. In vitro studies using a FLIPR membrane potential assay showed that XLR-11 has increased potency at both human CB1 and CB2 receptors compared to its non-halogenated parent compound, UR-144. acs.orgresearchgate.net Specifically, fluorination increased CB1 receptor potency by approximately 2 to 5 times. acs.orgresearchgate.net This suggests that the electronegative fluorine atom contributes favorably to the binding interaction. While the biological activities of the this compound itself have not been extensively characterized in comparative preclinical studies, its existence and detection in forensic samples highlight the importance of this specific modification in the landscape of synthetic cannabinoids. caymanchem.comresearchgate.netncats.io

The following table summarizes the in vitro receptor affinity (Ki) and functional efficacy (EC50) for UR-144 and its 5-fluoropentyl analog, XLR-11, at human CB1 and CB2 receptors.

Table 1: In Vitro Receptor Affinity and Efficacy of UR-144 and XLR-11

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|---|---|

| UR-144 | 150 caymanchem.comwikipedia.org | 1.8 caymanchem.comwikipedia.org | 421 wikipedia.org | 72 wikipedia.org |

Data sourced from multiple preclinical studies. Note that absolute values can vary between different experimental assays and conditions.

In addition to fluorine and chlorine, other halogens have been explored. The UR-144 N-(5-bromopentyl) analog has also been synthesized for research purposes. caymanchem.com While the specific activity of this bromo-analog has not been detailed, research on other classes of cannabinoids suggests that such substitutions can have variable effects on receptor affinity. caymanchem.com The consistent exploration of these halogenated pentyl chains underscores their significance as a key modulatory site for tuning the pharmacological profile of UR-144-based compounds.

Role of Core Structure and Side Chain Variations

The pharmacological profile of the this compound is not determined solely by the halogenated side chain; the core structure and other molecular components are equally critical. The UR-144 scaffold is defined by an indole core and a distinctive (2,2,3,3-tetramethylcyclopropyl)methanone group at the 3-position of the indole ring. mdpi.comwikipedia.org This bulky, rigid cyclopropyl (B3062369) group is a significant departure from the naphthoyl or adamantoyl groups found in earlier generations of synthetic cannabinoids like JWH-018 or APICA, respectively. mdpi.com

When comparing UR-144 and its analogs to other synthetic cannabinoids with different core structures but similar N-pentyl or N-(5-fluoropentyl) side chains, the influence of the core becomes evident. For example, compounds like JWH-018 (a naphthoylindole) and PB-22 (a quinolinyl ester) exhibit different potency and efficacy profiles even when equipped with the same side chain as UR-144 or XLR-11. acs.org

Table 2: Comparison of Efficacy (EC50) Across Different Synthetic Cannabinoid Core Structures with Similar Side Chains

| Compound | Core Structure | Side Chain | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|---|---|

| UR-144 | Tetramethylcyclopropyl-indole | Pentyl | 1959 | 206 |

| XLR-11 | Tetramethylcyclopropyl-indole | 5-Fluoropentyl | 463 | 48 |

| JWH-018 | Naphthoyl-indole | Pentyl | 7.9 | 10.1 |

| AM-2201 | Naphthoyl-indole | 5-Fluoropentyl | 2.8 | 6.5 |

| APICA | Adamantoyl-indole | Pentyl | 46.8 | 15.6 |

| STS-135 | Adamantoyl-indole | 5-Fluoropentyl | 23.4 | 12.3 |

| PB-22 | Quinolinyl ester-indole | Pentyl | 10.3 | 20.3 |

Data adapted from Banister et al., 2015. acs.org

The data clearly illustrates that while terminal fluorination of the pentyl side chain consistently increases potency across different scaffolds, the core structure itself establishes the foundational level of receptor activity. The tetramethylcyclopropyl-indole core of UR-144 and XLR-11 results in significantly lower potency, particularly at the CB1 receptor, compared to the naphthoyl-indole, adamantoyl-indole, or quinolinyl ester-indole cores. acs.org This highlights that the cannabimimetic activity of the this compound is a product of the interplay between its unique core and the specific properties of its halogenated side chain.

Metabolic Pathways and Metabolite Identification of Ur 144 N 5 Chloropentyl Analog

In Vitro Metabolic Transformations using Hepatic Systems

The liver is the primary site of drug metabolism, and in vitro studies using human liver microsomes (HLMs) and hepatocytes are instrumental in elucidating the metabolic pathways of compounds like the UR-144 N-(5-chloropentyl) analog. nih.govnih.gov These systems contain the necessary enzymes to simulate the biotransformations that occur in the body.

Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4, CYP1A2, CYP2C19)

The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, plays a pivotal role in the Phase I metabolism of a wide range of xenobiotics, including synthetic cannabinoids. For the structurally related compound UR-144, studies have shown that it is extensively metabolized by CYP3A4, particularly at the tetramethylcyclopropyl (TMCP) moiety. nih.govnih.gov Minor contributions to its metabolism are also made by CYP1A2 and CYP2C19. nih.govnih.gov

Given the structural similarity, it is highly probable that the this compound also serves as a substrate for these CYP isoforms. The metabolism of UR-144 and its analogs by multiple CYP enzymes suggests a potential for drug-drug interactions when co-administered with substances that induce or inhibit these enzymes. nih.govresearchgate.netacs.org

Other Enzymatic Pathways Involved in Phase I Metabolism

While CYP enzymes are the primary drivers of Phase I metabolism for many synthetic cannabinoids, other enzymatic pathways can also be involved. For some related compounds, non-CYP-mediated reactions have been observed. researchgate.net However, specific information regarding the involvement of other Phase I enzymes in the metabolism of the this compound is not extensively detailed in the available literature. The primary focus remains on the oxidative transformations facilitated by the CYP system.

Identification and Characterization of Major and Minor Metabolites

The metabolism of the this compound results in the formation of various metabolites through different biotransformation reactions. researchgate.netnih.gov These metabolites are generally more polar than the parent compound, facilitating their excretion from the body. The identification of these metabolites is critical for developing analytical methods to detect the use of this synthetic cannabinoid.

Hydroxylated Metabolites (e.g., UR-144-5-OH)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction for synthetic cannabinoids. For the parent compound UR-144, monohydroxylated metabolites are identified as major products in urine samples. researchgate.net These hydroxylations can occur on the N-alkyl side chain, the indole (B1671886) moiety, or the tetramethylcyclopropyl group. researchgate.net

A key metabolite of UR-144 is the N-(5-hydroxypentyl) metabolite, also known as UR-144-5-OH. cerilliant.comcaymanchem.com This terminal omega hydroxylation is a primary metabolic route. cerilliant.com Given that the N-(5-chloropentyl) analog shares the same pentyl chain length, it is expected to undergo similar hydroxylation reactions. The detection of hydroxylated metabolites is a reliable indicator of exposure to the parent compound. ceu.es

Carboxylic Acid Metabolites (e.g., UR-144 Pentanoic Acid)

Further oxidation of the hydroxylated pentyl side chain leads to the formation of a carboxylic acid metabolite. The UR-144 pentanoic acid metabolite is a major metabolite of UR-144. researchgate.netnih.gov This biotransformation is a significant pathway for many synthetic cannabinoids with an N-pentyl chain. nih.gov It is therefore highly probable that the this compound is also metabolized to a corresponding pentanoic acid derivative. This metabolite serves as a crucial biomarker for detecting consumption. ceu.es

Glucuronide Conjugates (Phase II Metabolism)

Following Phase I metabolism, the newly introduced functional groups, such as hydroxyl groups, can undergo Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a common Phase II pathway that significantly increases the water solubility of the metabolites, aiding in their renal excretion. ojp.gov

The hydroxylated metabolites of UR-144 can be further conjugated to form glucuronides. researchgate.netojp.gov For instance, the UR-144 N-(5-hydroxypentyl) metabolite can be conjugated to form UR-144 N-(5-hydroxypentyl)-β-D-glucuronide. ark-tdm.comthermofisher.com This process is a key step in the detoxification and elimination of the compound. The hydrolysis of these glucuronide conjugates is often necessary during toxicological analysis to detect the corresponding Phase I metabolites. researchgate.net

Comparative Metabolic Profiling with Related Synthetic Cannabinoids (e.g., UR-144, XLR-11)

The metabolic fate of a novel synthetic cannabinoid is often predicted by examining the biotransformations of its structurally related analogs. For this compound, a comprehensive understanding of its metabolic profile can be inferred by comparing it with the extensively studied compounds UR-144 and XLR-11. These three compounds share a common core structure, featuring a (2,2,3,3-tetramethylcyclopropyl)methanone group attached to an indole ring, but differ in the terminal substitution of the N-pentyl chain. This comparison is crucial because metabolites, rather than the parent compound, are typically the primary targets for detection in biological samples. nih.govresearchgate.net

Structurally similar synthetic cannabinoids, particularly those with halogenated alkyl chains, tend to undergo analogous metabolic transformations. researchgate.net For instance, the metabolism of XLR-11, the N-(5-fluoropentyl) analog of UR-144, involves defluorination to produce UR-144 and its subsequent metabolites. nih.govnih.gov This established pathway provides a strong basis for predicting that this compound will undergo a similar dehalogenation (dechlorination) process, yielding UR-144 metabolites.

Metabolism of UR-144

UR-144 undergoes extensive Phase I metabolism, primarily through oxidation. The main metabolic reactions involve hydroxylation of the N-pentyl side chain and the tetramethylcyclopropyl (TMCP) moiety, as well as oxidation of the pentyl chain to form a carboxylic acid. researchgate.netnih.gov Dihydroxylation, trihydroxylation, and N-dealkylation have also been observed. nih.govresearchgate.net The N-(5-hydroxypentyl) and N-pentanoic acid metabolites are among the most abundant and commonly targeted biomarkers for detecting UR-144 intake. researchgate.netmdpi.com These Phase I metabolites can subsequently undergo Phase II metabolism, primarily through glucuronidation. ojp.gov

Table 1: Major In Vitro and In Vivo Metabolites of UR-144

| Metabolite Name | Metabolic Reaction(s) | Typical Matrix |

|---|---|---|

| N-(2-hydroxypentyl) metabolite | Monohydroxylation | Urine, Serum |

| N-(4-hydroxypentyl) metabolite | Monohydroxylation | Urine, Serum |

| N-(5-hydroxypentyl) metabolite | Monohydroxylation | Urine, Serum |

| N-pentanoic acid metabolite | Carboxylation | Urine, Serum |

| Di-hydroxylated metabolites | Dihydroxylation | Urine |

| N-dealkylated metabolite | N-dealkylation | Urine |

This table is based on data from multiple research findings. nih.govresearchgate.netresearchgate.netmarshall.edu

Metabolism of XLR-11

The metabolic profile of XLR-11 is similar to that of UR-144 but includes an additional critical pathway: oxidative defluorination. nih.govnih.gov This reaction replaces the fluorine atom on the pentyl chain with a hydroxyl group, effectively converting XLR-11 into the N-(5-hydroxypentyl) metabolite of UR-144. nih.gov Consequently, the consumption of XLR-11 can lead to the excretion of major UR-144 metabolites, such as UR-144 pentanoic acid and 5-hydroxy-UR-144. nih.govnih.govresearchgate.net Other metabolic pathways for XLR-11 mirror those of UR-144, including hydroxylation at other positions and carboxylation. nih.govnih.gov The presence of metabolites unique to XLR-11, such as those retaining the fluorine atom, is necessary to distinguish its use from that of UR-144. researchgate.net

Table 2: Major In Vitro and In Vivo Metabolites of XLR-11

| Metabolite Name | Metabolic Reaction(s) | Typical Matrix |

|---|---|---|

| 5-Fluoro-N-pentanoic acid metabolite | Carboxylation | Urine |

| Hydroxy-XLR-11 glucuronides | Hydroxylation, Glucuronidation | Urine |

| 2'-carboxy-XLR-11 | Carboxylation | Urine |

| UR-144 N-(5-hydroxypentyl) metabolite | Oxidative Defluorination, Hydroxylation | Urine, Serum |

| UR-144 N-pentanoic acid metabolite | Oxidative Defluorination, Carboxylation | Urine, Serum |

This table is based on data from multiple research findings. nih.govnih.govresearchgate.net

Predicted Metabolic Profile of this compound

Direct metabolic studies on this compound are scarce in scientific literature. ceu.es However, based on the established metabolic pathways of its analogs, a predictable biotransformation profile can be constructed. The primary pathways are expected to be:

Dechlorination: Similar to the defluorination of XLR-11, the chlorine atom is likely to be replaced by a hydroxyl group, forming UR-144 metabolites. This would make the N-(5-hydroxypentyl) metabolite and the N-pentanoic acid metabolite of UR-144 key biomarkers. ceu.es

Hydroxylation: Monohydroxylation is expected to occur on the pentyl chain at various positions and potentially on the TMCP ring, both with and without the chlorine atom present.

Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid is a common pathway for N-alkylated synthetic cannabinoids. This could occur with or without prior dechlorination.

Glucuronidation: The hydroxylated metabolites are expected to undergo Phase II conjugation with glucuronic acid to facilitate excretion.

The shared metabolites resulting from dehalogenation pose a challenge for forensic toxicology, as the detection of UR-144 metabolites in a urine sample could indicate consumption of UR-144, XLR-11, or this compound. ceu.es Therefore, identifying metabolites that retain the chlorine atom is essential for specifically confirming the intake of the N-(5-chloropentyl) analog.

Table 3: Comparative Summary of Primary Metabolic Reactions

| Compound | N-dealkylation | Halogen Removal | Hydroxylation | Carboxylation |

|---|---|---|---|---|

| UR-144 | Yes | N/A | Yes | Yes |

| XLR-11 | Yes | Yes (Defluorination) | Yes | Yes |

| This compound | Expected | Expected (Dechlorination) | Expected | Expected |

This table summarizes and compares the primary metabolic reactions based on existing literature. researchgate.netnih.govojp.govceu.es

Applications in Forensic and Chemical Research of Ur 144 N 5 Chloropentyl Analog

Role as an Analytical Reference Standard

UR-144 N-(5-chloropentyl) analog is produced and sold as an analytical reference standard, a highly purified chemical substance used for qualitative and quantitative analysis. caymanchem.comlgcstandards.combioscience.co.uk These standards are essential for ensuring the accuracy and validity of analytical tests performed in forensic toxicology laboratories and research settings. caymanchem.comchemtos.biz Suppliers provide this compound with a certificate of analysis, guaranteeing its identity and purity (typically ≥98%), which is crucial for its function as a reliable benchmark in various analytical methods. caymanchem.combioscience.co.ukchemtos.biz

The availability of this reference material allows laboratories to unequivocally identify the presence of this compound in seized materials or research samples by comparing the analytical signatures of the unknown substance with the certified standard. bertin-bioreagent.com It is intended exclusively for these research and forensic applications. ncats.iocaymanchem.comnetascientific.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-chloropentyl)-1H-indol-3-ylmethanone swgdrug.orgnih.gov |

| Molecular Formula | C₂₁H₂₈ClNO caymanchem.comnih.gov |

| Molecular Weight | 345.9 g/mol caymanchem.comnih.gov |

| CAS Number | 1445577-42-3 caymanchem.com |

| Appearance | Crystalline Solid caymanchem.combioscience.co.uk |

| Purity | ≥98% caymanchem.combioscience.co.uk |

Development of Advanced Analytical Methods for Detection in Seized Materials and Non-Clinical Biological Samples

The emergence of this compound in the illicit drug market necessitated the development and adaptation of sensitive and specific analytical methods for its detection. Forensic laboratories rely on these techniques to identify the compound in complex mixtures such as seized herbal blends and to screen non-clinical biological samples for research purposes.

The compound was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in December 2012 after being identified in seized materials by Hungarian authorities. europa.eu Subsequent detections were made in Japan in products purchased online between 2012 and 2013, highlighting its distribution as a designer drug. researchgate.net

Advanced analytical techniques are employed for its identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying volatile and semi-volatile compounds. The GC/MS analysis of the reference standard for this compound shows a characteristic retention time and mass spectrum, which can be used to confirm its presence in seized samples. swgdrug.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of synthetic cannabinoids and is particularly suitable for compounds that are thermally labile. bertin-bioreagent.com this compound has been included in the development of high-resolution MS/MS spectral libraries used to screen for a large number of NPS. scispace.com One study successfully used liquid chromatography coupled to high-resolution mass spectrometry to tentatively identify the analog in a seized herbal blend. ceu.es

Immunoassays (ELISA & Biochip Array Technology): Immunoassays provide a rapid screening method for detecting classes of drugs. While not specific to a single compound, their cross-reactivity can indicate the presence of related substances. This compound has been tested for cross-reactivity in various immunoassays. For instance, Randox Toxicology's ELISA kits and Biochip Array Technology platforms list cross-reactivity data for this analog, allowing for its detection in screening panels. randoxtoxicology.comrandoxtoxicology.comrandoxtoxicology.com However, the sensitivity can vary significantly depending on the assay's target analyte. thermofisher.com

Table 2: Cross-Reactivity of this compound in Selected Immunoassays

| Assay Target | Manufacturer/Technology | Cross-Reactivity (%) |

|---|---|---|

| Synthetic Cannabinoids (Generic) | Randox / ELISA | 19 randoxtoxicology.comrandoxtoxicology.com |

| Synthetic Cannabinoids (UR-144/XLR-11 Panel) | Randox / Biochip Array Technology | 6.8 randoxtoxicology.com |

Characterization of Unidentified Analogs and Impurities in Research Samples

A crucial application of the this compound reference standard is in the structural elucidation of new, uncharacterized substances encountered in forensic casework. The chemical structure of synthetic cannabinoids is constantly being modified by clandestine chemists to evade legislation, leading to a continuous stream of new analogs and impurities in seized products. unodc.org

Identification of Analogs: When an unknown compound is detected, its analytical data (e.g., mass spectrum) can be compared to the data from known reference standards like this compound. In one case, researchers analyzing a herbal blend named "Hardcore" identified the presence of UR-144, XLR-11, and a then-unidentified UR-144 N-(5-chloropentyl) analogue. ceu.es The fragmentation pattern of the unknown substance in the mass spectrometer was justified based on the known fragmentation of the UR-144 reference material, allowing for its tentative identification. ceu.es

Characterization of Analytical Artifacts: The use of a pure reference standard also helps in identifying artifacts that may arise from the analytical process itself, preventing their misidentification as novel impurities. For example, the GC-MS analysis of the pure 5-Chloro-UR-144 reference material revealed the presence of a second, minor peak. swgdrug.org This peak was identified not as an impurity from synthesis, but as a thermally induced rearrangement product created by the high temperatures of the GC injection port. swgdrug.org Knowing this allows analysts to correctly interpret the data when a similar artifact appears during the analysis of a seized sample containing the compound.

Future Research Directions and Unexplored Avenues for Ur 144 N 5 Chloropentyl Analog

Elucidation of Additional Minor Metabolic Pathways

The metabolism of synthetic cannabinoids is a critical area of investigation for forensic and toxicological analysis. For the parent compound UR-144, major metabolic pathways include hydroxylation of the pentyl chain and the formation of N-pentanoic acid metabolites. nih.govnih.govcaymanchem.com It is highly probable that UR-144 N-(5-chloropentyl) analog undergoes similar primary metabolic transformations. However, the identification of minor metabolic pathways is crucial for developing a complete metabolic profile, which can aid in the identification of unique biomarkers of exposure.

Future research should focus on in vitro studies using human liver microsomes and specific cytochrome P450 (CYP) enzymes to identify all potential phase I and phase II metabolites. nih.gov While major metabolites are often targeted in routine screening, minor metabolites can sometimes be more stable or have longer detection windows, making them valuable forensic targets. Advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) will be instrumental in the structural elucidation of these minor metabolic products.

Advanced Structural-Activity Relationship Studies with Novel Derivatizations

The structure-activity relationship (SAR) of synthetic cannabinoids is a complex field, with small structural modifications often leading to significant changes in pharmacological activity. nih.gov The introduction of a chlorine atom on the terminal carbon of the pentyl chain in this compound is a prime example of such a modification. caymanchem.combertin-bioreagent.com While the parent compound UR-144 exhibits preferential binding to the peripheral CB2 receptor over the central CB1 receptor, the precise impact of the terminal chlorine on receptor affinity and efficacy is unknown. caymanchem.comwikipedia.org

Future SAR studies should involve the synthesis of a series of novel derivatives of this compound. These could include:

Positional isomers: Moving the chlorine atom to other positions on the pentyl chain to understand the impact of halogen placement on activity.

Different halogens: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) to investigate the effect of halogen size and electronegativity.

Modifications of the core structure: Introducing substitutions on the indole (B1671886) ring or altering the tetramethylcyclopropyl group to explore their influence on receptor interaction.

These studies, combining chemical synthesis with in vitro binding and functional assays, will provide a more detailed understanding of the pharmacophore and guide the prediction of the pharmacological properties of new, related compounds. nih.govnih.gov

Exploration of Interaction Mechanisms with Additional Biological Targets

Future research should employ broad pharmacological profiling to screen this compound against a panel of receptors, ion channels, and enzymes. This will help to identify any potential "off-target" activities. Understanding these interactions is crucial, as they may explain some of the unexpected adverse effects observed with synthetic cannabinoid use. Recent studies have highlighted the importance of investigating non-GPCR off-targets as well. nih.govfrontiersin.org

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The constant emergence of new synthetic cannabinoids presents a significant challenge for forensic and clinical laboratories. Developing robust, specific, and sensitive analytical methods for the detection of these compounds and their metabolites in biological matrices is paramount. researchgate.netnih.gov

While general methods for synthetic cannabinoid detection exist, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), future research should focus on developing assays specifically tailored for this compound and its unique metabolites. researchgate.netnih.gov This could involve the development of highly specific monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISAs), which can be valuable for rapid screening purposes. nih.gov Furthermore, advancements in high-resolution mass spectrometry and novel sample preparation techniques, such as salting-out assisted liquid-liquid extraction (SALLE), could enhance the sensitivity and throughput of analytical methods. nih.govnih.govresearchgate.net

Comprehensive Pharmacokinetic Studies in Animal Models (excluding clinical outcomes)

To date, there is a lack of pharmacokinetic data for this compound. Comprehensive studies in animal models, such as rats, are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. dntb.gov.uaresearchgate.net

These studies should investigate key pharmacokinetic parameters including:

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Volume of distribution: The extent to which the compound distributes into body tissues.

Clearance: The rate at which the compound is removed from the body.

Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.

By administering the compound through various routes (e.g., intravenous, oral, intraperitoneal) and collecting blood and tissue samples at different time points, researchers can build a comprehensive pharmacokinetic model. dntb.gov.uaresearchgate.net This information is vital for interpreting toxicological findings and for understanding the time course of the compound's effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying UR-144 N-(5-chloropentyl) analog in complex matrices like herbal blends?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is the primary method for identification. Key steps include:

- Accurate-mass analysis : Use [M+H]<sup>+</sup> ion m/z 346.1931 for preliminary detection (observed in herbal blends) .

- Collision-induced dissociation (CID) : Compare fragmentation patterns with literature data (e.g., similarity to XLR-11 and UR-144 fragmentation) .

- Chromatographic separation : Retention time alignment with reference standards, if available, enhances confidence .

Q. How is this compound synthesized, and what are its key structural features?

- Synthesis Overview : The analog is derived from UR-144 by substituting the N-pentyl side chain with a 5-chloropentyl group. Key steps include:

- Indole core modification : Alkylation at the indole nitrogen with 5-chloropentyl bromide .

- Cyclopropane ketone attachment : Coupling with 2,2,3,3-tetramethylcyclopropyl carbonyl chloride .

Q. What preliminary metabolic data exist for this compound?

- Current Findings : No major metabolites were detected in human urine samples, even when the analog was identified in herbal blends at low abundance (<1% of total synthetic cannabinoids) .

- Methodological Insight : Suspect metabolite screening via HRMS focused on hydroxylation, dechlorination, or carboxylation products but yielded no conclusive results .

Advanced Research Questions

Q. How do researchers resolve contradictions in metabolic data between this compound and its parent compound?

- Contradiction : UR-144 produces abundant hydroxylated metabolites (e.g., N-(4/5-hydroxypentyl)), but its 5-chloropentyl analog shows no detectable metabolites .

- Hypothesis Testing :

- In vitro assays : Use human hepatocytes or liver microsomes to probe metabolic stability. Chlorine substitution may hinder cytochrome P450-mediated oxidation .

- Comparative studies : Co-incubate UR-144 and its analog to assess competitive inhibition or pathway divergence .

- Analytical Refinement : Employ deuterated internal standards (e.g., UR-144-d5 metabolites) to improve detection sensitivity for trace metabolites .

Q. What advanced techniques differentiate this compound from structural isomers?

- Gas Chromatography-Infrared Spectroscopy (GC/IR) : Distinguishes isomers via unique vibrational modes of the chloropentyl group. For example, C-Cl stretching (~550–600 cm⁻¹) and cyclopropane ring vibrations .

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry using <sup>1</sup>H and <sup>13</sup>C spectra, particularly for cyclopropane ring protons and chloropentyl chain conformation .

Q. How does cross-reactivity with UR-144 metabolites impact immunoassay development for detecting its analogs?

- Challenge : Commercial antibodies (e.g., UR-144 monoclonal) show 20% cross-reactivity with the 5-chloropentyl analog, risking false positives in urine screening .

- Mitigation Strategies :

- Epitope mapping : Design antibodies targeting the chloropentyl moiety instead of conserved indole-cyclopropane regions .

- Confirmatory testing : Pair immunoassays with HRMS to rule out cross-reactivity (e.g., monitor m/z 346.1931 for the analog vs. UR-144 metabolites) .

Q. What in vitro models are suitable for predicting the toxicokinetics of this compound?

- Human Liver Microsomes (HLM) : Quantify phase I metabolism (oxidation, dechlorination) and enzyme kinetics (e.g., CYP2C9/2C19 involvement) .

- Cunninghamella elegans : Fungal models simulate mammalian metabolism, producing hydroxylated or carboxylated metabolites for structural characterization via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.